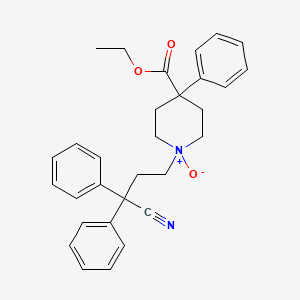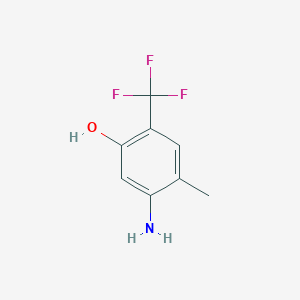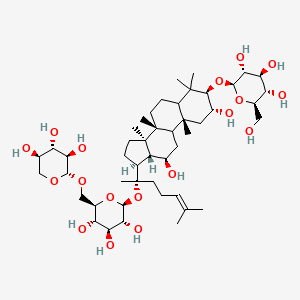
Gypenoside LVII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gypenoside LVII is a saponin compound derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” Saponins are a class of naturally occurring glycosides with diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and neuroprotection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Gypenoside LVII typically involves the extraction and purification from Gynostemma pentaphyllum. The process begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. Enzymatic biotransformation is a common method, where specific enzymes are used to convert precursor compounds into this compound. For example, glycoside hydrolases can be employed to selectively hydrolyze glycosidic bonds, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gypenoside LVII undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic moieties of this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Applications De Recherche Scientifique
Chemistry: Gypenoside LVII is used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: It has been shown to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Mécanisme D'action
Gypenoside LVII exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by suppressing glycolysis via the Hippo pathway.
Neuroprotection: This compound has been shown to protect neurons by modulating signaling pathways such as PI3K/AKT and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum with anti-inflammatory and antidepressant-like effects.
Gypenoside XLIX: Known for its antiviral properties against Enterovirus 71.
Gypenoside J1, J2, J3: These compounds also exhibit neuroprotective effects.
Uniqueness
Gypenoside LVII stands out due to its potent anticancer and neuroprotective properties, making it a unique candidate for therapeutic applications. Its ability to modulate multiple signaling pathways further enhances its potential as a multifunctional bioactive compound .
Propriétés
Formule moléculaire |
C47H80O18 |
|---|---|
Poids moléculaire |
933.1 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1 |
Clé InChI |
GELOPBLVWSJPGZ-CHNMBZPZSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

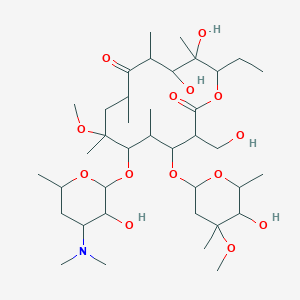

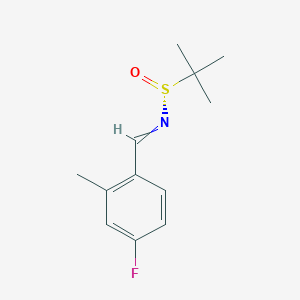

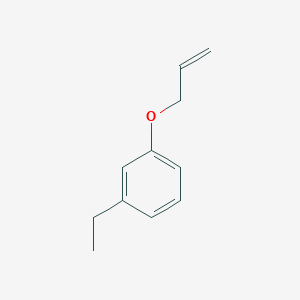
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
